"Methyl 2-(4-aminothian-3-yl)acetate" CAS number and molecular formula
"Methyl 2-(4-aminothian-3-yl)acetate" CAS number and molecular formula
An In-depth Technical Guide to Methyl 2-(4-aminothian-3-yl)acetate: A Scaffold of Interest in Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional structures and physicochemical properties is paramount. Saturated heterocyclic systems, in particular, have garnered significant attention for their ability to impart favorable characteristics such as improved solubility, metabolic stability, and target engagement. Among these, sulfur-containing heterocycles like thianes (tetrahydrothiopyrans) represent a compelling, albeit relatively underexplored, class of compounds. This technical guide focuses on "Methyl 2-(4-aminothian-3-yl)acetate," a molecule that, while not extensively documented in public databases, serves as an exemplary model for discussing the potential of substituted thianes in medicinal chemistry.
A definitive CAS (Chemical Abstracts Service) number for Methyl 2-(4-aminothian-3-yl)acetate is not readily found in publicly accessible chemical databases as of early 2026, suggesting its status as a novel or sparsely reported compound. However, based on its chemical name, the molecular formula can be deduced as C₈H₁₅NO₂S .
This guide will delve into the constituent parts of this molecule, propose a logical synthetic pathway, and discuss its potential applications and significance in the context of drug development, drawing upon established principles and data from related structures.
The Thiane Scaffold: A Privileged Structure in Drug Design
The thiane ring is a six-membered saturated heterocycle containing a sulfur atom. Unlike its more commonly explored oxygen-containing counterpart, tetrahydropyran, the thiane moiety offers a distinct set of properties that can be advantageous in drug design.
Physicochemical Properties and Their Implications
| Property | Implication in Drug Design |
| Three-Dimensionality | The non-planar chair and boat conformations of the thiane ring provide a rigid, three-dimensional scaffold that can present substituents in well-defined spatial orientations for optimal interaction with biological targets. |
| Lipophilicity | The presence of the sulfur atom generally increases lipophilicity compared to the corresponding cyclohexane or tetrahydropyran analogues. This can be modulated through oxidation of the sulfur to a sulfoxide or sulfone, offering a strategy to fine-tune solubility and polarity.[1] |
| Metabolic Stability | The C-S bond is generally stable to metabolic degradation. The sulfur atom itself can be a site of metabolism (oxidation), which can be leveraged to create prodrugs or to alter the pharmacokinetic profile. |
| Hydrogen Bonding | The sulfur atom in a thiane is a weak hydrogen bond acceptor. However, oxidation to a sulfoxide or sulfone introduces a strong hydrogen bond acceptor, significantly altering the molecule's interaction profile. |
The interest in sulfur-containing heterocycles, including the smaller thietane ring system, is growing within medicinal chemistry due to these tunable properties.[2][3][4]
Proposed Synthesis of Methyl 2-(4-aminothian-3-yl)acetate
A plausible synthetic route to Methyl 2-(4-aminothian-3-yl)acetate can be envisioned starting from a readily available precursor. The following multi-step synthesis is proposed based on established organic chemistry transformations.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for Methyl 2-(4-aminothian-3-yl)acetate.
Step-by-Step Experimental Protocol
Step 1: Alkylation of Thian-4-one
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To a solution of thian-4-one in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to form the kinetic enolate.
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Slowly add methyl bromoacetate to the enolate solution.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield Methyl 2-(4-oxothian-3-yl)acetate.
Causality: The use of a strong, hindered base at low temperature favors the formation of the kinetic enolate at the less substituted alpha-carbon (C3), leading to the desired regioselectivity of the alkylation.
Step 2: Oximation of the Ketone
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Dissolve Methyl 2-(4-oxothian-3-yl)acetate in ethanol.
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Add hydroxylamine hydrochloride and a base such as sodium acetate.
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Reflux the mixture until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent.
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Dry the organic layer and concentrate to yield Methyl 2-(4-(hydroxyimino)thian-3-yl)acetate.
Causality: This is a standard condensation reaction to convert the ketone into an oxime, which is a suitable precursor for reduction to the amine.
Step 3: Reduction of the Oxime
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Dissolve the oxime from the previous step in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent. A common choice for oxime reduction is catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or platinum oxide catalyst) or a metal-based reduction (e.g., sodium in ethanol or zinc in acetic acid).
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Conduct the reaction at room temperature or with gentle heating until the starting material is consumed.
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Filter off the catalyst (if applicable) and neutralize the reaction mixture.
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Extract the product, dry the organic layer, and concentrate.
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Purify the final product, Methyl 2-(4-aminothian-3-yl)acetate, by column chromatography or crystallization.
Causality: The choice of reducing agent is critical to selectively reduce the oxime to the primary amine without affecting the ester functionality. Catalytic hydrogenation is often a clean and efficient method for this transformation.
Potential Applications in Drug Development
The structural motifs present in Methyl 2-(4-aminothian-3-yl)acetate—a primary amine and a methyl ester flanking a thiane core—suggest several potential applications in medicinal chemistry.
As a Building Block for Bioactive Molecules
This compound is an excellent scaffold for further chemical modification.
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Amide Coupling: The primary amine can be readily acylated to introduce a wide variety of substituents, exploring the chemical space around the thiane core. This is a common strategy in the synthesis of enzyme inhibitors and receptor ligands.
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Ester Hydrolysis and Amide Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form another set of amides.
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Scaffold for Peptidomimetics: The amino acid-like structure (an amino group and a carboxylic acid derivative on adjacent carbons) makes it a potential building block for peptidomimetics, where the thiane ring provides a constrained conformation.
Potential Biological Targets
While no specific biological activity has been reported for this molecule, its structure is reminiscent of other bioactive compounds. For instance, derivatives of sulfur-containing heterocycles have shown activity as:
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Enzyme Inhibitors: The thiane scaffold can be designed to fit into the active sites of enzymes.
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GPCR Ligands: The three-dimensional arrangement of functional groups can be optimized for interaction with G-protein coupled receptors.
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Ion Channel Modulators: The overall size and polarity of the molecule can be tuned for interaction with ion channels.
The versatility of the thiane ring, especially the ability to modulate its properties through sulfur oxidation, makes it an attractive scaffold for generating compound libraries for high-throughput screening.[1]
Characterization and Analytical Techniques
For a novel compound like Methyl 2-(4-aminothian-3-yl)acetate, a thorough characterization is essential to confirm its structure and purity.
| Technique | Information Obtained |
| ¹H NMR Spectroscopy | Provides information about the number of different types of protons and their connectivity. Key signals would include the methyl ester singlet, the protons on the thiane ring (with characteristic splitting patterns), and the protons of the amino group. |
| ¹³C NMR Spectroscopy | Shows the number of different types of carbon atoms. The carbonyl carbon of the ester and the carbons of the thiane ring would have distinct chemical shifts. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and C-S stretches. |
| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the calculated values for the proposed molecular formula. |
Conclusion
Methyl 2-(4-aminothian-3-yl)acetate represents a fascinating, albeit currently underreported, chemical entity. Its structure combines the desirable features of a saturated sulfur-containing heterocycle with versatile functional groups amenable to further chemical exploration. This technical guide has provided a comprehensive overview of its deduced molecular properties, a plausible synthetic route with detailed experimental considerations, and a discussion of its potential in the broader context of medicinal chemistry and drug discovery. As researchers continue to seek novel scaffolds with tunable properties, the exploration of substituted thianes like the one discussed herein holds significant promise for the development of the next generation of therapeutics.
References
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Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]
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Thietanes and derivatives thereof in medicinal chemistry - PubMed. Available at: [Link]
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Thietanes and Derivatives thereof in Medicinal Chemistry - Bentham Science Publisher. Available at: [Link]
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Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery - ChemRxiv. Available at: [Link]
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Thione Derivatives as Medicinally Important Compounds | Request PDF - ResearchGate. Available at: [Link]
